molecular formula C16H25N3O B7986940 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7986940
M. Wt: 275.39 g/mol
InChI Key: RNAALBWXNHNBFM-OAHLLOKOSA-N
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Description

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl-isopropyl-amino group at the (R)-configured C3 position. The ethanone moiety is linked to the pyrrolidine nitrogen, forming a ketone-functionalized structure. Its stereochemical specificity and structural complexity make it a subject of interest for comparative analyses with analogous compounds.

Properties

IUPAC Name

2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAALBWXNHNBFM-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[®-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with benzyl isopropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with ethanone derivatives to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[®-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-[®-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[®-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in key features such as ring size , amine substituents , stereochemistry , and ketone chain length . Below is a detailed comparison based on available data:

Variations in Pyrrolidine/Piperidine Ring Systems

  • Piperidine vs. Pyrrolidine: Replacement of the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) alters conformational flexibility and steric interactions.

Substituent Modifications on the Amine Group

  • Benzyl-isopropyl vs. Benzyl-ethyl/methyl: 2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone (, compound 8) replaces isopropyl with ethyl, reducing steric bulk. This may enhance solubility but decrease hydrophobic interactions. 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone (, compound 7) uses a methyl group, further minimizing steric hindrance, which could improve synthetic accessibility .

Ketone Chain Length and Functional Groups

  • Ethanone vs. Propanone: The compound (S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one () extends the ketone chain by one carbon, altering electronic distribution and lipophilicity. This modification could impact pharmacokinetic properties such as membrane permeability .

Stereochemical Differences

  • (R)- vs. (S)-Configuration: Stereoisomers like 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone (, compound 7) demonstrate how chiral centers influence biological activity. The (R)-configuration in the target compound may confer specificity in enantioselective interactions .

Comparative Data Table

Compound Name Ring System Amine Substituents Ketone Chain Molecular Weight Key Features Reference
2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone Pyrrolidine Benzyl-isopropyl Ethanone ~289.42 High steric bulk, (R)-configuration
2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone Pyrrolidine Benzyl-ethyl Ethanone ~261.37* Reduced steric hindrance
2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone Piperidine Benzyl-isopropyl Ethanone ~303.45* Increased ring flexibility
(S)-2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one Pyrrolidine Benzyl-isopropyl Propanone ~303.45* Extended ketone chain
2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone Pyrrolidine Benzyl-methyl Ethanone ~247.34* Minimal steric bulk

*Molecular weights estimated based on structural analogs.

Research Implications

  • Steric Effects : Larger substituents (e.g., isopropyl) enhance hydrophobic interactions but may limit solubility .
  • Stereochemistry : Enantiomeric purity (>98% ee, as seen in compounds) is critical for activity in chiral environments .

Biological Activity

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone, a chiral compound with the molecular formula C17H27N3OC_{17}H_{27}N_3O, is gaining attention for its potential biological activities. This compound features a pyrrolidine ring, a benzyl group, and an isopropyl-amino group, contributing to its pharmacological properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The following table summarizes its key features:

FeatureDescription
Molecular Formula C17H27N3OC_{17}H_{27}N_3O
Molecular Weight Approximately 287.42 g/mol
Functional Groups Amino, pyrrolidine, benzyl, and isopropyl groups

The mechanism of action for this compound involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing biochemical pathways. The unique structure allows selective binding to these targets, which is essential for its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds, including this one, possess significant antimicrobial properties. For instance, a related pyrrole derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.125 μg/mL against Staphylococcus aureus, indicating potential effectiveness as an antibacterial agent .

Anticancer Potential

Research into the anticancer properties of similar compounds has revealed promising results. Compounds with structural similarities have shown potent antiproliferative activity against various cancer cell lines. For example, modifications to the benzofuran structure increased potency significantly compared to their amino counterparts . The ability to inhibit tubulin polymerization has also been noted in related compounds, suggesting a mechanism that could be explored further for cancer treatment .

Neurological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural components allow it to cross the blood-brain barrier effectively, which is critical for central nervous system activity.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Study : A study involving pyrrole derivatives indicated that specific modifications enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results showed that certain derivatives had lower MIC values than established antibiotics like ciprofloxacin .
  • Anticancer Research : In vitro studies on modified pyrrolidine derivatives demonstrated significant antiproliferative effects on human cancer cell lines with IC50 values as low as 0.56 µM . These findings support further investigation into the structure-activity relationship for optimizing anticancer agents.

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